molecular formula C32H44ClN9O9 B14611753 benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide CAS No. 60457-00-3

benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide

Cat. No.: B14611753
CAS No.: 60457-00-3
M. Wt: 734.2 g/mol
InChI Key: KQJTXYQXRHCWKW-PJSBSAQXSA-N
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Description

Benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide is a synthetic peptide substrate commonly used in biochemical research. It is particularly known for its role as a chromogenic substrate for Factor Xa, an enzyme involved in the blood coagulation cascade . The compound’s structure includes a benzoyl group, a sequence of amino acids (isoleucine, glutamic acid, glycine, and arginine), and a p-nitroanilide group, which allows for colorimetric detection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using techniques like HPLC to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide primarily undergoes enzymatic cleavage reactions. Factor Xa specifically cleaves the peptide bond between arginine and p-nitroanilide, releasing p-nitroaniline, which can be detected colorimetrically .

Common Reagents and Conditions

Major Products

The major product of the enzymatic reaction is p-nitroaniline, which is quantified to measure Factor Xa activity .

Scientific Research Applications

Benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide involves its cleavage by Factor Xa. Factor Xa recognizes and binds to the peptide sequence Ile-Glu-Gly-Arg, cleaving the bond between arginine and p-nitroanilide. This cleavage releases p-nitroaniline, which can be detected colorimetrically. The activity of Factor Xa can thus be quantified by measuring the amount of p-nitroaniline produced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide is unique due to its specific recognition by Factor Xa and its use in colorimetric assays. The p-nitroanilide group allows for easy detection and quantification of enzyme activity, making it a valuable tool in both research and clinical settings .

Properties

CAS No.

60457-00-3

Molecular Formula

C32H44ClN9O9

Molecular Weight

734.2 g/mol

IUPAC Name

(4S)-4-[[(2S,3S)-2-benzamido-3-methylpentanoyl]amino]-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride

InChI

InChI=1S/C32H43N9O9.ClH/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50;/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35);1H/t19-,23-,24-,27-;/m0./s1

InChI Key

KQJTXYQXRHCWKW-PJSBSAQXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.Cl

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.Cl

Origin of Product

United States

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